molecular formula C18H13F2N3O2 B5373085 2-(1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]acrylonitrile

Cat. No. B5373085
M. Wt: 341.3 g/mol
InChI Key: PJJXBNYLXDNWFI-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as BAF312 and has been extensively studied for its potential use in treating various diseases.

Mechanism of Action

BAF312 acts as a selective modulator of sphingosine-1-phosphate (S1P) receptors, which are involved in regulating immune responses in the body. By targeting these receptors, BAF312 can modulate the immune system and reduce inflammation, which is a common feature of autoimmune diseases.
Biochemical and Physiological Effects:
BAF312 has been shown to have several biochemical and physiological effects on the body. It can modulate the immune system by reducing the number of immune cells in circulation and preventing their migration to inflamed tissues. BAF312 can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BAF312 in lab experiments is its selectivity towards S1P receptors, which allows for targeted modulation of the immune system. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

The potential applications of BAF312 in treating various diseases have generated significant interest in the scientific community. Future research could focus on optimizing the synthesis of BAF312 and developing more stable analogs of the compound. Additionally, studies could investigate the long-term effects of BAF312 on the immune system and explore its potential use in combination therapies.

Synthesis Methods

The synthesis of BAF312 involves the condensation of 2-(1H-benzimidazol-2-yl) acetonitrile with 4-(difluoromethoxy)-3-methoxybenzaldehyde in the presence of a base. The resulting compound is then subjected to a reaction with acrylonitrile to obtain BAF312.

Scientific Research Applications

BAF312 has been studied for its potential use in treating multiple sclerosis, autoimmune diseases, and cancer. Several preclinical studies have shown promising results in treating these diseases by targeting specific receptors in the body.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-24-16-9-11(6-7-15(16)25-18(19)20)8-12(10-21)17-22-13-4-2-3-5-14(13)23-17/h2-9,18H,1H3,(H,22,23)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXBNYLXDNWFI-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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